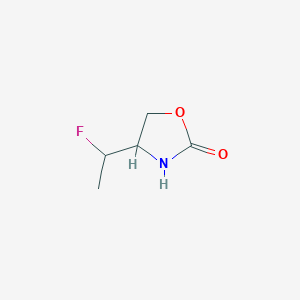![molecular formula C7H6N2O2 B11923439 6-Hydroxyimidazo[1,5-a]pyridin-3(2H)-one](/img/structure/B11923439.png)
6-Hydroxyimidazo[1,5-a]pyridin-3(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Hydroxyimidazo[1,5-a]pyridin-3(2H)-one is a heterocyclic compound that belongs to the imidazo[1,5-a]pyridine family This class of compounds is known for its unique chemical structure, which combines an imidazole ring fused to a pyridine ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Hydroxyimidazo[1,5-a]pyridin-3(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the condensation of 2-aminopyridine with glyoxal in the presence of an acid catalyst, followed by cyclization and oxidation steps . The reaction conditions often require controlled temperatures and pH to ensure the desired product yield.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods optimize reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and purity. Advanced purification techniques like crystallization and chromatography are employed to obtain the final product.
化学反応の分析
Types of Reactions: 6-Hydroxyimidazo[1,5-a]pyridin-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The compound can be reduced to form different hydrogenated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the imidazo[1,5-a]pyridine ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or thiols.
Major Products:
Oxidation: Formation of 6-oxoimidazo[1,5-a]pyridin-3(2H)-one.
Reduction: Formation of this compound derivatives with reduced double bonds.
Substitution: Formation of various substituted imidazo[1,5-a]pyridine derivatives.
科学的研究の応用
6-Hydroxyimidazo[1,5-a]pyridin-3(2H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of materials with specific optical and electronic properties.
作用機序
The mechanism of action of 6-Hydroxyimidazo[1,5-a]pyridin-3(2H)-one involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their activity. The imidazo[1,5-a]pyridine core can interact with enzymes and receptors, modulating their function. Detailed studies on its binding affinity and molecular interactions are ongoing to elucidate its precise mechanism of action .
類似化合物との比較
Imidazo[1,5-a]pyridine: Lacks the hydroxyl group at the 6th position.
6-Methylimidazo[1,5-a]pyridin-3(2H)-one: Has a methyl group instead of a hydroxyl group.
6-Aminoimidazo[1,5-a]pyridin-3(2H)-one: Contains an amino group at the 6th position.
Uniqueness: 6-Hydroxyimidazo[1,5-a]pyridin-3(2H)-one is unique due to the presence of the hydroxyl group, which enhances its chemical reactivity and potential for forming hydrogen bonds. This feature distinguishes it from other imidazo[1,5-a]pyridine derivatives and contributes to its diverse applications in research and industry .
特性
分子式 |
C7H6N2O2 |
|---|---|
分子量 |
150.13 g/mol |
IUPAC名 |
6-hydroxy-2H-imidazo[1,5-a]pyridin-3-one |
InChI |
InChI=1S/C7H6N2O2/c10-6-2-1-5-3-8-7(11)9(5)4-6/h1-4,10H,(H,8,11) |
InChIキー |
OJPOTWPANGIZCP-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CN2C1=CNC2=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Methyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11923373.png)

![1'H-Spiro[cyclopropane-1,3'-isoxazolo[4,3-c]pyridine]](/img/structure/B11923383.png)










